molecular formula C13H16O2 B14774963 trans-2-Hexenyl benzoate

trans-2-Hexenyl benzoate

Cat. No.: B14774963
M. Wt: 204.26 g/mol
InChI Key: IRWNFSMZBFIURE-UHFFFAOYSA-N
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Description

trans-2-Hexenyl benzoate: is an organic compound with the molecular formula C₁₃H₁₆O₂ . It is an ester formed from the reaction between benzoic acid and trans-2-hexen-1-ol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing trans-2-Hexenyl benzoate is through the esterification of benzoic acid with trans-2-hexen-1-ol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Hexenyl benzoate can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a model compound in studies of esterification and hydrolysis reactions.
  • Employed in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its role in plant-insect interactions due to its volatile nature.

Medicine:

  • Explored for potential therapeutic applications due to its bioactive properties.

Industry:

Mechanism of Action

Mechanism:

  • The primary mechanism of action for trans-2-Hexenyl benzoate involves its interaction with olfactory receptors, leading to the perception of its aroma.
  • In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    trans-2-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.

    cis-3-Hexenyl benzoate: An isomer with a different configuration of the double bond.

    trans-2-Hexenyl butyrate: An ester with a butyrate group instead of a benzoate group.

Uniqueness:

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

hex-2-enyl benzoate

InChI

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3

InChI Key

IRWNFSMZBFIURE-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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